Enhanced Lipophilicity Relative to Non‑Fluorinated N‑Benzyl‑2‑iodoaniline (ΔLogP ≈ 0.3–0.4)
The meta‑fluorobenzyl substituent in N‑(3‑fluorobenzyl)‑2‑iodoaniline significantly increases computed lipophilicity compared to the unsubstituted N‑benzyl‑2‑iodoaniline. This difference affects solvent partitioning, chromatographic behavior, and potentially membrane permeability in cell‑based assays [1][2].
| Evidence Dimension | Computed Partition Coefficient (XLogP3‑AA / LogP) |
|---|---|
| Target Compound Data | LogP = 4.11540 |
| Comparator Or Baseline | N‑Benzyl‑2‑iodoaniline (CAS: 76464‑99‑8): LogP = 3.8–3.85 |
| Quantified Difference | ΔLogP ≈ 0.27–0.32 (target more lipophilic) |
| Conditions | XLogP3‑AA computational prediction (PubChem / Chemsrc databases) |
Why This Matters
A higher LogP (0.3 log unit difference) translates to approximately twice the partitioning into octanol, which can influence extraction efficiency, HPLC retention times, and cellular uptake in screening contexts.
- [1] Chemsrc. N-(3-Fluorobenzyl)-2-iodoaniline (CAS 1039834-40-6). Computed LogP: 4.11540. View Source
- [2] PubChem. N-Benzyl-2-iodoaniline (CID: 28878727). XLogP3-AA: 3.8. View Source
